Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate
Description
Properties
CAS No. |
1902-03-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C12H22O3/c1-6-15-12(14)11(9(4)5)10(13)7-8(2)3/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
OTGHQCUPQMXJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-(propan-2-yl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-methyl-3-oxo-2-(propan-2-yl)hexanoic acid.
Reduction: 5-methyl-3-hydroxy-2-(propan-2-yl)hexanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Bioactive Compounds : Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of compounds with potential therapeutic effects against metabolic diseases, including diabetes and hypertension . Case Study : A study detailed in patent literature describes a method for synthesizing derivatives of this compound that exhibit significant biological activity. The process involves treating the compound with specific reagents to yield pharmaceuticals with enhanced efficacy against cardiovascular diseases .
Flavoring Agent
This compound is also recognized for its flavoring properties. It is used in food products to impart fruity notes, making it valuable in the food and beverage industry.
-
Food Additive : The compound has been evaluated for safety and efficacy as a flavoring agent. It is classified under flavoring group evaluations by regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives), indicating its approved use in food formulations .
Data Table: Flavoring Properties
Property Value Flavor Profile Fruity Regulatory Status Approved by JECFA Common Applications Beverages, Confectionery
Chemical Synthesis
In addition to its pharmaceutical and flavoring applications, this compound is employed in organic synthesis as a building block for various chemical reactions.
- Reagent in Organic Reactions : The compound is utilized as a reagent in the synthesis of more complex organic molecules. Its ketone functionality allows it to participate in nucleophilic addition reactions, leading to the formation of various derivatives that are useful in chemical research and industrial applications . Case Study : A documented process outlines the reaction of this compound with other reagents to synthesize novel compounds with potential applications in materials science and nanotechnology .
Toxicological Studies
Safety assessments have been conducted to evaluate the toxicity profile of this compound. These studies are crucial for understanding the compound's suitability for use in consumer products.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis is a key step in many metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Hexanoate (Ethyl Caproate)
- Structure: Ethyl hexanoate (C₈H₁₆O₂) is a linear ester with a six-carbon fatty acid chain and an ethyl ester group.
- Odor : Strong fruity aroma (pineapple, banana), widely used in food flavoring and perfumery .
- Natural Occurrence : Found in pineapples, milk, cheese, and alcoholic beverages like Luzhoulaojiao liquor (2,221 mg/L) .
- Volatility: Highly volatile; its release is influenced by matrix polarity and interactions with phenolic compounds (e.g., gallic acid increases headspace concentration) .
| Property | Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate | Ethyl Hexanoate |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₃ | C₈H₁₆O₂ |
| Functional Groups | Ester, ketone, branched alkyl | Ester, linear alkyl |
| Odor Profile | Not explicitly reported (likely complex) | Pineapple, banana |
| Applications | Limited data; potential specialty chemical | Food flavoring, perfumes |
| Natural Sources | Not reported in natural products | Fruits, dairy, liquors |
Ethyl 2-Methylbutanoate
- Structure : A branched ester with a shorter chain (C₇H₁₄O₂).
- Role in Aroma: Key contributor to pineapple and apple aromas; higher odor activity value than ethyl hexanoate in pineapple pulp .
- Comparison: this compound’s additional ketone group may reduce volatility but enhance stability in formulations.
Ethyl Octanoate
- Structure : Longer-chain ester (C₁₀H₂₀O₂).
- Odor: Wine-like, fruity notes; detected in aged yeast cultures but absent in 15-day-old cultures .
Isoamyl Acetate
- Structure : Branched ester (C₇H₁₄O₂).
- Applications: Banana-like flavor in sake and beverages; produced at higher temperatures compared to ethyl hexanoate .
- Contrast: this compound’s ketone may confer unique reactivity, such as participation in Maillard reactions.
Research Findings and Industrial Relevance
- Sensory Impact: Ethyl hexanoate is a marker of high-quality ginjosake due to its low-temperature production , whereas the target compound’s sensory role remains uncharacterized.
- Matrix Interactions: Ethyl hexanoate’s volatility decreases in yogurt (48% reduction) and increases in phenolic-rich wines . The ketone in this compound may modify such interactions.
- Synthesis: Ethyl hexanoate is biosynthesized by Pseudomonas fragi and yeast , while the target compound likely requires chemical synthesis (e.g., Claisen condensation).
Data Table: Key Esters in Food and Beverages
Biological Activity
Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate, a compound with the CAS number 1902-03-0, is a member of the ester family and is recognized for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 214.30 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Density | 0.938 g/cm³ |
| Boiling Point | 243.8 °C |
| Refractive Index | 1.432 |
| Flash Point | 96.1 °C |
| Vapor Pressure | 0.0315 mmHg at 25°C |
Synthesis
This compound can be synthesized through various organic reactions, typically involving esterification processes or acylation reactions that yield the desired ester from corresponding acids and alcohols.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related esters have shown their ability to inhibit the proliferation of cancer cells in vitro. The mechanism often involves inducing apoptosis in cancerous cells through oxidative stress pathways.
In one study, derivatives of similar esters demonstrated cytotoxic effects against various human cancer cell lines, including lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29). The antiproliferative activities were measured using MTT assays, revealing that certain derivatives had IC50 values indicating moderate to high cytotoxicity against these cell lines .
Antioxidant Activity
Ester compounds are also known for their antioxidant properties, which help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and reducing the risk of chronic diseases, including cancer and cardiovascular diseases. This compound's structural features suggest it may possess similar antioxidant capabilities as other compounds in its class.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various esters on HL-60 cells, finding that certain compounds exhibited significant inhibition of cell growth at concentrations as low as . The most effective compounds had IC50 values ranging from to .
- Mechanism of Action : Investigations into the mechanisms revealed that these compounds could induce apoptosis via activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
- Antioxidant Studies : Several studies have highlighted the role of similar esters in enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase, indicating their potential for therapeutic applications in oxidative stress-related conditions .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves esterification of a β-keto acid derivative with ethanol, catalyzed by acidic resins like Amberlyst-15. Parameters such as molar ratios (e.g., hexanoic acid:ethanol = 1:3), temperature (60–80°C), and catalyst loading (5–10 wt%) are optimized using response surface methodology (RSM). Kinetic modeling (e.g., pseudo-homogeneous or Langmuir-Hinshelwood models) helps identify rate-limiting steps, while FTIR and GC-MS validate functional groups and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- FTIR : Confirms ester (C=O stretch ~1740 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups.
- NMR : ¹H NMR identifies methyl branching (δ 0.8–1.5 ppm) and ester ethyl groups (δ 4.1–4.3 ppm). Discrepancies between predicted and observed spectra (e.g., unexpected splitting) are resolved by comparing with crystallographic data (if available) or computational simulations (DFT-based chemical shift predictions) .
Q. How is X-ray crystallography applied to resolve the compound’s stereochemistry?
Methodological Answer: Single-crystal diffraction data collected at low temperature (100 K) are processed using SHELX (SHELXL for refinement). WinGX integrates structure solution (via direct methods) and validation (R-factor < 5%). Ring puckering parameters (Cremer-Pople coordinates) quantify non-planar conformations in the hexanoate backbone .
Advanced Research Questions
Q. How are kinetic and thermodynamic parameters determined for its synthesis, and what contradictions arise in experimental vs. modeled data?
Methodological Answer:
- Kinetics : Pseudo-first-order rate constants are derived from time-dependent GC-MS data. Activation energy (Eₐ) is calculated via Arrhenius plots.
- Thermodynamics : ΔH and ΔS are estimated using van’t Hoff plots. Discrepancies (e.g., lower experimental Eₐ vs. DFT predictions) may stem from unaccounted mass transfer limitations or catalyst deactivation. Sensitivity analysis in MATLAB/SigmaPlot identifies dominant factors .
Q. What computational strategies model its reactivity with nucleophiles, and how do solvent effects influence predictions?
Methodological Answer: DFT (B3LYP/6-311+G(d,p)) calculates transition states for nucleophilic attacks (e.g., at the β-keto position). Solvent effects (e.g., ethanol) are incorporated via PCM or SMD models. MD simulations (GROMACS) assess conformational stability in polar vs. non-polar solvents. Validation against experimental HPLC kinetic data is critical .
Q. How are contradictions in analytical data (e.g., GC-MS vs. NMR quantification) systematically addressed?
Methodological Answer:
- GC-MS : Quantifies volatile impurities (e.g., unreacted ethanol) but may miss non-volatile byproducts.
- NMR : Detects all proton environments but requires internal standards (e.g., TMS) for quantification. Discrepancies are resolved via spiking experiments or orthogonal methods like LC-TOF-MS. Multivariate analysis (PCA) identifies outlier batches .
Q. What challenges arise in designing multi-step syntheses involving this compound, and how are intermediates stabilized?
Methodological Answer: Challenges include β-keto group instability under basic conditions. Protection strategies (e.g., silylation of the ketone) prevent undesired enolization. Intermediates are stabilized via low-temperature storage (−20°C) and inert atmospheres (N₂). Reaction progress is monitored by TLC (silica gel, UV visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
